3,4-Dihydroxyphenylacetaldehyde
3,4-Dihydroxyphenylacetaldehyde
3,4-dihydroxyphenylacetaldehyde is a phenylacetaldehyde in which the 3 and 4 positions of the phenyl group are substituted by hydroxy groups. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a member of catechols, an alpha-CH2-containing aldehyde and a member of phenylacetaldehydes.
3, 4-Dihydroxyphenylacetaldehyde, also known as protocatechuatealdehyde or 2-(3, 4-dihydroxyphenyl)ethanal, belongs to the class of organic compounds known as phenylacetaldehydes. Phenylacetaldehydes are compounds containing a phenylacetaldehyde moiety, which consists of a phenyl group substituted at the second position by an acetalydehyde. 3, 4-Dihydroxyphenylacetaldehyde is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3, 4-Dihydroxyphenylacetaldehyde participates in a number of enzymatic reactions. In particular, 3, 4-Dihydroxyphenylacetaldehyde can be biosynthesized from dopamine through its interaction with the enzyme amine oxidase [flavin-containing] a. In addition, 3, 4-Dihydroxyphenylacetaldehyde can be converted into 3, 4-dihydroxybenzeneacetic acid; which is catalyzed by the enzyme 3, 4-dihydroxyphenylacetaldehyde. In humans, 3, 4-dihydroxyphenylacetaldehyde is involved in the disulfiram action pathway and the tyrosine metabolism pathway. 3, 4-Dihydroxyphenylacetaldehyde is also involved in several metabolic disorders, some of which include the hawkinsinuria pathway, the tyrosinemia type I pathway, the alkaptonuria pathway, and tyrosinemia, transient, OF the newborn pathway. Outside of the human body, 3, 4-dihydroxyphenylacetaldehyde can be found in a number of food items such as chives, brussel sprouts, pitanga, and alpine sweetvetch. This makes 3, 4-dihydroxyphenylacetaldehyde a potential biomarker for the consumption of these food products.
3, 4-Dihydroxyphenylacetaldehyde, also known as protocatechuatealdehyde or 2-(3, 4-dihydroxyphenyl)ethanal, belongs to the class of organic compounds known as phenylacetaldehydes. Phenylacetaldehydes are compounds containing a phenylacetaldehyde moiety, which consists of a phenyl group substituted at the second position by an acetalydehyde. 3, 4-Dihydroxyphenylacetaldehyde is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3, 4-Dihydroxyphenylacetaldehyde participates in a number of enzymatic reactions. In particular, 3, 4-Dihydroxyphenylacetaldehyde can be biosynthesized from dopamine through its interaction with the enzyme amine oxidase [flavin-containing] a. In addition, 3, 4-Dihydroxyphenylacetaldehyde can be converted into 3, 4-dihydroxybenzeneacetic acid; which is catalyzed by the enzyme 3, 4-dihydroxyphenylacetaldehyde. In humans, 3, 4-dihydroxyphenylacetaldehyde is involved in the disulfiram action pathway and the tyrosine metabolism pathway. 3, 4-Dihydroxyphenylacetaldehyde is also involved in several metabolic disorders, some of which include the hawkinsinuria pathway, the tyrosinemia type I pathway, the alkaptonuria pathway, and tyrosinemia, transient, OF the newborn pathway. Outside of the human body, 3, 4-dihydroxyphenylacetaldehyde can be found in a number of food items such as chives, brussel sprouts, pitanga, and alpine sweetvetch. This makes 3, 4-dihydroxyphenylacetaldehyde a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
5707-55-1
VCID:
VC0032087
InChI:
InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2
SMILES:
C1=CC(=C(C=C1CC=O)O)O
Molecular Formula:
C8H8O3
Molecular Weight:
152.15 g/mol
3,4-Dihydroxyphenylacetaldehyde
CAS No.: 5707-55-1
Reference Standards
VCID: VC0032087
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol
CAS No. | 5707-55-1 |
---|---|
Product Name | 3,4-Dihydroxyphenylacetaldehyde |
Molecular Formula | C8H8O3 |
Molecular Weight | 152.15 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)acetaldehyde |
Standard InChI | InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2 |
Standard InChIKey | IADQVXRMSNIUEL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CC=O)O)O |
Canonical SMILES | C1=CC(=C(C=C1CC=O)O)O |
Appearance | Assay:≥95%A solution in methanol |
Physical Description | Solid |
Description | 3,4-dihydroxyphenylacetaldehyde is a phenylacetaldehyde in which the 3 and 4 positions of the phenyl group are substituted by hydroxy groups. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a member of catechols, an alpha-CH2-containing aldehyde and a member of phenylacetaldehydes. 3, 4-Dihydroxyphenylacetaldehyde, also known as protocatechuatealdehyde or 2-(3, 4-dihydroxyphenyl)ethanal, belongs to the class of organic compounds known as phenylacetaldehydes. Phenylacetaldehydes are compounds containing a phenylacetaldehyde moiety, which consists of a phenyl group substituted at the second position by an acetalydehyde. 3, 4-Dihydroxyphenylacetaldehyde is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3, 4-Dihydroxyphenylacetaldehyde participates in a number of enzymatic reactions. In particular, 3, 4-Dihydroxyphenylacetaldehyde can be biosynthesized from dopamine through its interaction with the enzyme amine oxidase [flavin-containing] a. In addition, 3, 4-Dihydroxyphenylacetaldehyde can be converted into 3, 4-dihydroxybenzeneacetic acid; which is catalyzed by the enzyme 3, 4-dihydroxyphenylacetaldehyde. In humans, 3, 4-dihydroxyphenylacetaldehyde is involved in the disulfiram action pathway and the tyrosine metabolism pathway. 3, 4-Dihydroxyphenylacetaldehyde is also involved in several metabolic disorders, some of which include the hawkinsinuria pathway, the tyrosinemia type I pathway, the alkaptonuria pathway, and tyrosinemia, transient, OF the newborn pathway. Outside of the human body, 3, 4-dihydroxyphenylacetaldehyde can be found in a number of food items such as chives, brussel sprouts, pitanga, and alpine sweetvetch. This makes 3, 4-dihydroxyphenylacetaldehyde a potential biomarker for the consumption of these food products. |
Synonyms | 3,4-Dihydroxy-α-tolualdehyde; 3,4-Dihydroxybenzeneacetaldehyde; Homoprotocatechualdehyde; (3,4-Dihydroxyphenyl)acetaldehyde; |
PubChem Compound | 119219 |
Last Modified | Nov 11 2021 |
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